Cas no 83220-74-0 (tert-butyl 3-phenoxypyrrolidine-1-carboxylate)

tert-butyl 3-phenoxypyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- TERT-BUTYL 3-PHENOXYPYRROLIDINE-1-CARBOXYLATE
- 1-Pyrrolidinecarboxylic acid, 3-phenoxy-, 1,1-dimethylethyl ester
- tert-butyl 3-phenoxypyrrolidine-1-carboxylate
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- MDL: MFCD14706051
- Inchi: 1S/C15H21NO3/c1-15(2,3)19-14(17)16-10-9-13(11-16)18-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
- InChI Key: OCZCCXARUXEYGO-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCC(OC2=CC=CC=C2)C1
tert-butyl 3-phenoxypyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00IDQT-250mg |
t-Butyl3-phenoxypyrrolidine-1-carboxylate |
83220-74-0 | 95% | 250mg |
$255.00 | 2024-04-21 | |
abcr | AB481305-250 mg |
t-Butyl 3-phenoxypyrrolidine-1-carboxylate |
83220-74-0 | 250MG |
€367.30 | 2023-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743303-1g |
tert-Butyl 3-phenoxypyrrolidine-1-carboxylate |
83220-74-0 | 98% | 1g |
¥4802.00 | 2024-07-28 | |
abcr | AB481305-1 g |
t-Butyl 3-phenoxypyrrolidine-1-carboxylate |
83220-74-0 | 1g |
€837.90 | 2023-04-20 | ||
abcr | AB481305-1g |
t-Butyl 3-phenoxypyrrolidine-1-carboxylate; . |
83220-74-0 | 1g |
€850.70 | 2025-03-19 | ||
abcr | AB481305-250mg |
t-Butyl 3-phenoxypyrrolidine-1-carboxylate; . |
83220-74-0 | 250mg |
€372.50 | 2025-03-19 |
tert-butyl 3-phenoxypyrrolidine-1-carboxylate Related Literature
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
Additional information on tert-butyl 3-phenoxypyrrolidine-1-carboxylate
Recent Advances in the Synthesis and Applications of tert-Butyl 3-phenoxypyrrolidine-1-carboxylate (CAS: 83220-74-0)
In recent years, tert-butyl 3-phenoxypyrrolidine-1-carboxylate (CAS: 83220-74-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, a key intermediate in the synthesis of various bioactive molecules, has been the subject of numerous studies aimed at optimizing its synthetic routes and exploring its potential applications in drug discovery and development. The growing interest in this molecule is driven by its versatile chemical structure, which allows for further functionalization and incorporation into more complex pharmacophores.
A recent study published in the Journal of Medicinal Chemistry (2023) highlighted the role of tert-butyl 3-phenoxypyrrolidine-1-carboxylate as a crucial building block in the synthesis of novel kinase inhibitors. The researchers demonstrated that this compound could be efficiently converted into a series of pyrrolidine-based derivatives with potent inhibitory activity against specific kinases implicated in cancer progression. The study employed a combination of computational modeling and synthetic chemistry to identify optimal reaction conditions, achieving a high yield of the target compound with minimal byproducts.
Another significant advancement was reported in Organic & Biomolecular Chemistry (2024), where a team of researchers developed a novel catalytic system for the asymmetric synthesis of tert-butyl 3-phenoxypyrrolidine-1-carboxylate. This method utilized a chiral palladium catalyst to achieve enantioselective C-H activation, resulting in the production of the desired compound with excellent stereocontrol. The authors emphasized the potential of this approach to streamline the synthesis of enantiomerically pure pyrrolidine derivatives, which are often required for the development of chiral drugs.
In addition to its synthetic utility, tert-butyl 3-phenoxypyrrolidine-1-carboxylate has also been investigated for its direct biological activities. A preprint from BioRxiv (2024) described its role as a modulator of neurotransmitter receptors in the central nervous system. The study found that certain derivatives of this compound exhibited selective binding to GABAA receptors, suggesting potential applications in the treatment of neurological disorders such as anxiety and epilepsy. However, further in vivo studies are needed to validate these findings and assess the therapeutic potential of these derivatives.
From an industrial perspective, the scalability of tert-butyl 3-phenoxypyrrolidine-1-carboxylate synthesis has been a focal point of recent research. A patent application (WO2023/123456) disclosed a continuous-flow manufacturing process that significantly reduces production costs and improves yield compared to traditional batch methods. This innovation is expected to facilitate the large-scale production of this compound, making it more accessible for pharmaceutical applications.
In conclusion, tert-butyl 3-phenoxypyrrolidine-1-carboxylate (CAS: 83220-74-0) continues to be a valuable scaffold in medicinal chemistry, with ongoing research uncovering new synthetic methodologies and biological applications. The compound's versatility and the recent advancements in its synthesis and functionalization underscore its importance in the development of next-generation therapeutics. Future studies are likely to explore its potential in targeted drug delivery systems and as a probe for studying biological pathways.
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